2,2-Bis(8-methylnonyl)hexanedioate
Description
2,2-Bis(8-methylnonyl)hexanedioate, also known as diisodecyl adipate (DIDA), is a branched diester derived from adipic acid and isodecyl alcohol (8-methylnonanol). Its molecular formula is C₂₄H₄₆O₄, with an average molecular mass of 398.628 g/mol and a monoisotopic mass of 398.3396 g/mol . This compound is classified as a high-molecular-weight adipate ester, characterized by its long alkyl chains (8-methylnonyl groups) attached to the hexanedioic acid backbone.
DIDA is primarily used as a plasticizer in polymers such as polyvinyl chloride (PVC) due to its low volatility, excellent thermal stability, and compatibility with hydrophobic matrices. It is also employed in cosmetics, lubricants, and coatings for its non-toxic and non-irritating properties . Its structural stability arises from the branched alkyl chains, which reduce crystallinity and enhance flexibility in polymer blends.
Properties
Molecular Formula |
C26H48O4-2 |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2,2-bis(8-methylnonyl)hexanedioate |
InChI |
InChI=1S/C26H50O4/c1-22(2)16-11-7-5-9-13-19-26(25(29)30,21-15-18-24(27)28)20-14-10-6-8-12-17-23(3)4/h22-23H,5-21H2,1-4H3,(H,27,28)(H,29,30)/p-2 |
InChI Key |
WIDNTISHWGZKSX-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCC(CCCCCCCC(C)C)(CCCC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-Bis(8-methylnonyl)hexanedioate typically involves the esterification of adipic acid with isodecyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product . Industrial production methods follow similar procedures but are scaled up to accommodate larger quantities and may involve continuous processing techniques to enhance efficiency .
Chemical Reactions Analysis
2,2-Bis(8-methylnonyl)hexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where one of the ester groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Bis(8-methylnonyl)hexanedioate has a wide range of applications in scientific research:
Biology: Its low toxicity makes it suitable for use in biological studies where plasticizers are required.
Medicine: It is explored for use in medical devices and drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism by which 2,2-Bis(8-methylnonyl)hexanedioate exerts its effects primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the polymer materials. The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the plasticizer and the polymer .
Comparison with Similar Compounds
Key Observations:
Branching and Chain Length: DIDA’s 8-methylnonyl substituents provide greater steric hindrance and lower volatility compared to DEHA’s linear 2-ethylhexyl chains .
Molecular Weight and Applications :
- Higher molecular weight compounds like DIDA (398.63 g/mol) are preferred in high-temperature applications due to reduced migration and leaching .
- Lower-weight esters like dimethyl adipate are volatile and used as solvents or fragrance carriers rather than plasticizers .
Performance and Stability
Thermal Stability
- DIDA : Stable up to 200°C, making it suitable for automotive and industrial PVC applications .
- DEHA : Degrades above 150°C, limiting its use in high-temperature environments .
- Diisodecyl phthalate : Exhibits comparable thermal stability to DIDA but faces regulatory restrictions due to phthalate-related toxicity concerns .
Plasticizing Efficiency
- DIDA outperforms DEHA in flexibility retention under prolonged UV exposure due to its branched structure resisting oxidative cleavage .
- Dimethyl adipate lacks sufficient chain length for polymer compatibility, resulting in poor plasticizing performance .
Research Findings
Reactivity with Hydrazides: Adipate esters like DIDA can undergo [1+1] condensation reactions with hydrazides to form macrocyclic compounds, though this reactivity is less pronounced compared to α,ω-diketones. This property is leveraged in specialty polymer synthesis .
DEHA, while widely used, has been detected as a contaminant in forensic analyses due to leaching from gloves and plastics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
